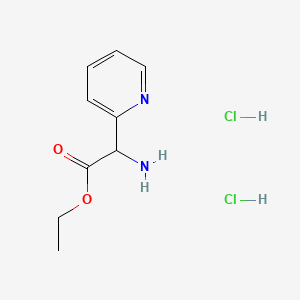

Ethyl 2-amino-2-(2-pyridinyl)acetate dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

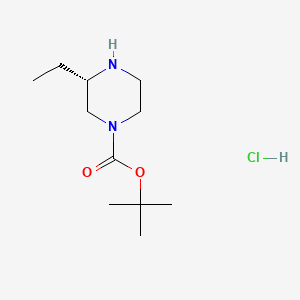

Ethyl 2-amino-2-(2-pyridinyl)acetate dihydrochloride is a chemical compound with the CAS Number: 1245782-70-0 . It has a molecular weight of 253.13 and its IUPAC name is ethyl amino (4-pyridinyl)acetate dihydrochloride . The compound is typically stored at room temperature and appears as a white to yellow solid .

Molecular Structure Analysis

The InChI code for Ethyl 2-amino-2-(2-pyridinyl)acetate dihydrochloride is1S/C9H12N2O2.2ClH/c1-2-13-9(12)8(10)7-3-5-11-6-4-7;;/h3-6,8H,2,10H2,1H3;2*1H . This code provides a detailed description of the molecule’s structure and can be used to generate a 3D model. Physical And Chemical Properties Analysis

Ethyl 2-amino-2-(2-pyridinyl)acetate dihydrochloride is a solid at room temperature . It has a molecular weight of 253.13 .Scientific Research Applications

Synthesis and Chemical Reactivity

Polyazanaphthalenes Synthesis : Ethyl 2-amino-2-(2-pyridinyl)acetate dihydrochloride could be involved in reactions leading to the synthesis of various polyazanaphthalenes. This includes the conversion into different derivatives such as 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and pyrano[2,3-b]pyridine derivatives, showcasing its reactivity and utility in synthesizing complex organic structures (Harb et al., 1989).

Functionalized 2-Aminohydropyridines : It serves as a precursor in the domino reactions involving arylamines, methyl propiolate, and aromatic aldehydes, leading to the synthesis of functionalized 2-aminohydropyridines and 2-pyridinones. This method highlights its importance in the efficient synthesis of pyridine derivatives (Sun et al., 2011).

Catalyzed Synthesis of Thieno[2,3-b]pyridine Derivatives : Demonstrated the use of ethyl 2-((3,4-dicyanopyridin-2-yl)thio)acetates for the synthesis of 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates, illustrating the compound's potential in the synthesis of novel organic materials with specific photophysical properties (Ershov et al., 2019).

Synthesis of Anticancer Agents : Research has explored its utility in the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines as potential anticancer agents, indicating its role in medicinal chemistry for developing novel therapeutic agents (Temple et al., 1983).

Potential Applications in Memory Enhancement

- Memory Facilitation in Mice : A derivative of Ethyl 2-amino-2-(2-pyridinyl)acetate dihydrochloride has been synthesized and studied for its effects on memory facilitation in mice, revealing its potential application in the development of cognitive enhancers (Li Ming-zhu, 2007).

Mechanism of Action

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351, which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .

properties

IUPAC Name |

ethyl 2-amino-2-pyridin-2-ylacetate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c1-2-13-9(12)8(10)7-5-3-4-6-11-7;;/h3-6,8H,2,10H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKBGXSXYVJBEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=N1)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B566698.png)

![[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B566699.png)

![3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B566708.png)

![GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr](/img/structure/B566711.png)